![molecular formula C15H14ClN3S B5583968 3-chlorobenzaldehyde N-benzylthiosemicarbazone](/img/structure/B5583968.png)
3-chlorobenzaldehyde N-benzylthiosemicarbazone
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Overview
Description
Synthesis Analysis
The synthesis of thiosemicarbazone compounds, including 3-chlorobenzaldehyde N-benzylthiosemicarbazone, typically involves the refluxing of equimolar amounts of thiosemicarbazide derivatives and aldehydes in the presence of a catalytic amount of acid in an ethanolic medium. This process is followed by recrystallization from alcohol to achieve the desired compound. For example, Muthu et al. (2015) described the synthesis of a similar compound, salicylaldehyde p-chlorophenylthiosemicarbazone, through a reflux process, which could be indicative of the method used for synthesizing 3-chlorobenzaldehyde N-benzylthiosemicarbazone (Muthu, Porchelvi, Karabacak, Asiri, & Swathi, 2015).
Molecular Structure Analysis
Thiosemicarbazone derivatives are characterized by their complex molecular structures, which have been extensively studied using spectroscopic methods and density functional theory (DFT) calculations. The molecular geometry, vibrational frequencies, and electronic properties of these compounds can be thoroughly analyzed to understand their structural characteristics. For instance, the study by Muthu et al. provides detailed insights into the vibrational spectra and molecular geometry of salicylaldehyde p-chlorophenylthiosemicarbazone, which could mirror aspects of the molecular structure of 3-chlorobenzaldehyde N-benzylthiosemicarbazone.
Chemical Reactions and Properties
3-Chlorobenzaldehyde N-benzylthiosemicarbazone participates in a variety of chemical reactions, owing to the active thiosemicarbazone moiety. These compounds are known for their ability to undergo photochromic reactions, as well as their potential to form complexes with various metals. Guo et al. (2007) explored the photochromic properties of a related compound, demonstrating the reversible photoisomerization that thiosemicarbazones can undergo, which is a significant chemical property of this class of compounds (Guo, Liu, Liu, Jia, & Xie, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-benzyl-3-[(E)-(3-chlorophenyl)methylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3S/c16-14-8-4-7-13(9-14)11-18-19-15(20)17-10-12-5-2-1-3-6-12/h1-9,11H,10H2,(H2,17,19,20)/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIFPPAZYXNZEU-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NN=CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=S)N/N=C/C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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